Benzyl 3-hydroxypropyl carbonate
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Overview
Description
Benzyl 3-hydroxypropyl carbonate is an organic compound with the molecular formula C11H14NO3 It is a type of carbamate, which is a functional group characterized by the presence of a carbonyl group attached to both an amine and an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropyl carbonate can be synthesized through the reaction of benzyl chloroformate with 3-aminopropanol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxypropyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the benzyl group.
Major Products Formed:
Oxidation: Formation of benzyl 3-oxopropyl carbonate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl 3-hydroxypropyl carbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 3-hydroxypropyl carbonate involves the cleavage of the benzyl group under specific conditions, such as the presence of a catalyst or enzyme. This cleavage releases the active compound, which can then interact with its molecular targets. The pathways involved may include enzymatic hydrolysis or chemical reduction, depending on the specific application .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the propyl chain.
3-(Carbobenzoxyamino)-1-propanol: Similar structure but with different functional groups.
Uniqueness: Benzyl 3-hydroxypropyl carbonate is unique due to the presence of both a benzyl group and a hydroxyl group on the propyl chain. This combination allows for versatile chemical modifications and applications, making it a valuable compound in various fields .
Properties
CAS No. |
215124-82-6 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzyl 3-hydroxypropyl carbonate |
InChI |
InChI=1S/C11H14O4/c12-7-4-8-14-11(13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |
InChI Key |
XSBYNNFQMGXQOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OCCCO |
Related CAS |
674291-27-1 |
Origin of Product |
United States |
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